3-(N,N-Diethylamino)acetanilide
Description
The exact mass of the compound Acetamide, N-[3-(diethylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[3-(diethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKYOSOAAPHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064294 | |
| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-46-8 | |
| Record name | N-[3-(Diethylamino)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(diethylamino)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(N,N-Diethylamino)acetanilide CAS number and properties
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3-(N,N-Diethylamino)acetanilide chemical structure and IUPAC name
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3-(N,N-Diethylamino)acetanilide solubility in organic solvents
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3-(N,N-Diethylamino)acetanilide spectral data (NMR, IR, Mass Spec)
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Synthesis of 3-(N,N-Diethylamino)acetanilide from m-phenylenediamine
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Introduction: The Enduring Legacy of a Simple Scaffold
An In-Depth Technical Guide to the Acetanilide Scaffold in Medicinal Chemistry
First synthesized in 1852, the acetanilide scaffold, or N-phenylacetamide, holds a significant place in the history of pharmacology. Its journey began in 1886 when it was first introduced into medical practice as "Antifebrin," one of the earliest synthetic drugs to exhibit both pain-relieving (analgesic) and fever-reducing (antipyretic) properties.[1][2][3][4] While the parent molecule's use was curtailed due to toxicity concerns, its discovery catalyzed the development of safer and more effective derivatives, most notably paracetamol (acetaminophen).[4][5][6][7]
Today, the acetanilide core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and straightforward synthetic accessibility, makes it an ideal foundation for designing molecules that can interact with a wide array of biological targets.[8][9] This guide provides a comprehensive exploration of the acetanilide scaffold, from its fundamental chemistry and synthesis to its role in cornerstone drug classes and its application in modern therapeutic design, including as a hinge-binding motif for kinase inhibitors.
Part 1: Core Chemistry and Synthesis
Structural and Physicochemical Properties
The acetanilide scaffold consists of a phenyl ring connected to an acetamido group (–NHCOCH₃). This arrangement confers several key properties:
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Planarity and Rigidity: The amide bond has partial double-bond character, which restricts rotation and, along with the aromatic ring, creates a relatively rigid, planar structure. This conformational constraint is crucial for specific binding to enzyme active sites.
-
Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions with protein residues.[10][11]
-
Lipophilicity: The phenyl ring provides a hydrophobic character, allowing molecules to cross cell membranes. This can be readily tuned by adding substituents to the ring.
-
Metabolic Stability: The amide bond is generally more resistant to hydrolysis than an ester bond, contributing to a longer biological half-life.
General Synthetic Strategy: Acetylation of Anilines
The synthesis of the acetanilide scaffold is a cornerstone reaction in organic chemistry, typically achieved through the N-acetylation of an aniline precursor. The high reactivity of the amino group allows for efficient and high-yield reactions.[12][13]
This protocol describes a general method for synthesizing an acetanilide derivative from a substituted aniline and acetic anhydride.
Objective: To acetylate a primary aromatic amine to form the corresponding N-phenylacetamide derivative.
Materials:
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Substituted Aniline (1.0 eq)
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Acetic Anhydride (1.2 eq)
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Glacial Acetic Acid (as solvent) or Water with a catalyst (e.g., HCl or Sodium Acetate)
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Crushed Ice
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Distilled Water
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Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Dissolution of Aniline: In a 100 mL conical flask, dissolve 0.05 mol of the chosen substituted aniline in 20 mL of glacial acetic acid. If using an aqueous system, the aniline can be dissolved in dilute HCl to form the soluble salt.[5]
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Acetylation Reaction: While stirring the aniline solution, slowly add 0.06 mol of acetic anhydride dropwise. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. Causality Note: Acetic anhydride is a highly effective acetylating agent. The acid or base catalyst activates the carbonyl group of the anhydride or deprotonates the anilinium ion, respectively, facilitating the nucleophilic attack by the amine.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
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Precipitation of Product: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The acetanilide derivative, being less soluble in water, will precipitate out as a solid.[5] Causality Note: Quenching the reaction in water serves two purposes: it precipitates the organic product and hydrolyzes any excess acetic anhydride to the water-soluble acetic acid.
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Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove residual acid and other water-soluble impurities.
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Purification: Purify the crude product by recrystallization from a suitable solvent, typically an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize yield.
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).
Caption: Simplified mechanism of paracetamol's central analgesic and antipyretic action.
Local Anesthetics
The acetanilide scaffold is the core of the "amide" class of local anesthetics, exemplified by lidocaine.
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Lidocaine and Analogues: Lidocaine (N-(2,6-dimethylphenyl)-N²,N²-diethylglycinamide) is a derivative of acetanilide (specifically, 2,6-dimethylacetanilide or xylidide). [14][15]Its development was a landmark in creating local anesthetics with faster onset and longer duration of action than the earlier "ester" class (e.g., procaine). Other members of this class include mepivacaine and prilocaine. [16]
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Mechanism of Action: Amide local anesthetics function by blocking voltage-gated sodium ion channels (Naᵥ) on the intracellular side of the neuronal membrane. This prevents the influx of sodium necessary for depolarization, thereby blocking the initiation and conduction of nerve impulses.
-
Structure-Activity Relationship (SAR):
-
Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is critical. These methyl groups provide steric hindrance that protects the amide bond from hydrolysis by plasma amidases, significantly increasing the drug's stability and duration of action. [17] * Amide Linker: The amide bond is essential for the drug's activity and classification.
-
Tertiary Amine: The terminal diethylamino group is the hydrophilic portion. It exists in equilibrium between its charged (protonated) and uncharged forms. The uncharged form is required to cross the nerve cell membrane, while the charged form is the active species that binds to the sodium channel inside the neuron. [17]
-
Antimicrobial Agents
Derivatives of acetanilide have been shown to possess a range of antimicrobial activities.
-
Broad-Spectrum Potential: Studies have demonstrated that novel acetanilide derivatives, often incorporating other heterocyclic moieties or specific substitutions, exhibit significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria, as well as various fungi. [18][19]* Key Structural Features: The antimicrobial potency is highly dependent on the substitutions. The introduction of halogens (e.g., chlorine) or electron-withdrawing groups on the phenyl ring or the acetyl moiety often enhances activity. [20]For example, some studies have shown that derivatives substituted with aromatic aldehydes and sulfonamides have greater zones of inhibition than standard antibiotics like streptomycin in certain assays. [18][19]
Anticancer Agents: Kinase Inhibitors
In modern drug discovery, the acetanilide scaffold has been repurposed as a key structural element in targeted cancer therapies, particularly as a "hinge-binding" motif in kinase inhibitors.
-
Role as a Hinge Binder: Protein kinases have a conserved ATP-binding pocket with a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The acetanilide scaffold can mimic these interactions, with its N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This allows it to anchor the inhibitor molecule in the active site, providing a stable platform for other parts of the molecule to confer potency and selectivity.
-
Example - Aurora Kinase Inhibitors: A class of quinazoline-based Aurora B kinase inhibitors was developed where a 1-acetanilide-4-aminopyrazole moiety was crucial for activity. [21]This scaffold positioned the molecule correctly within the kinase active site, leading to potent anti-tumor effects in preclinical models. [21]
Part 3: Advanced Medicinal Chemistry Strategies
Bioisosteric Replacement and Scaffold Hopping
The principles of bioisosterism (exchanging one functional group for another with similar physicochemical properties) and scaffold hopping (replacing a core structure with a topologically similar but novel one) are central to lead optimization. [22][23]The acetanilide scaffold is an excellent subject for these strategies.
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Amide Bioisosteres: The amide bond in the acetanilide scaffold can be replaced by other groups like reversed amides, sulfonamides, or five-membered heterocycles (e.g., oxadiazole, pyrazole) to modulate properties such as solubility, metabolic stability, and target affinity. [24]* Scaffold Hopping: In some cases, the entire acetanilide framework might be replaced by a different scaffold that maintains the key pharmacophoric features (e.g., the relative positions of the aromatic ring and hydrogen-bonding groups) but offers a novel chemical space, improved properties, or a way to circumvent existing patents. [25]
Property Acetanilide Scaffold Potential Bioisosteric Replacement Rationale for Replacement H-Bonding Amide (NH-CO) 1,2,4-Oxadiazole Retains H-bond acceptor sites, potentially improves metabolic stability. Planarity/Aromaticity Phenyl Ring Pyridyl or Thienyl Ring Modulates electronics, solubility, and potential for new vector interactions. | Conformation | Acyclic Amide Linker | Pyrazole Scaffold | Acts as a rigid, planar linker with distinct H-bonding capabilities. [24]|
Conclusion
From its serendipitous discovery as an early synthetic drug to its rational application in modern targeted therapies, the acetanilide scaffold has proven to be a remarkably versatile and enduring tool in medicinal chemistry. Its simple structure, predictable chemistry, and favorable pharmacophoric features have allowed it to serve as the foundation for drugs treating pain, fever, local anesthesia, infections, and cancer. The continued exploration of acetanilide derivatives, guided by principles of structure-activity relationships and bioisosteric replacement, ensures that this humble scaffold will remain a valuable asset in the development of new therapeutic agents for years to come.
References
-
Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Patsnap Synapse. (2024). What is Acetanilide used for? Patsnap. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Patsnap. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Semantic Scholar. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]
-
Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. [Link]
-
Grewal, M. S., Sanan, S., & Mittal, G. C. (1975). Local anaesthetic activity of some new substituted acylamides II. PubMed. [Link]
-
Bhupathi, G. M., et al. (2016). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]
-
Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. [Link]
-
Wikipedia. (n.d.). Acetanilide. Wikipedia. [Link]
-
Kumar, A., et al. (2020). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]
-
Högestätt, E. D., et al. (2011). Structures of and relationships between the acetanilide analgesics. ResearchGate. [Link]
-
The Catalyst Chemistry. (2023). Synthesis of Acetanilide Medicinal Chemistry. YouTube. [Link]
-
Shaughnessy, A. (2022). How Does Acetaminophen Work? Tufts School of Medicine. [Link]
-
Bravo, H. R., et al. (2005). Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Utility of Acetanilide in Modern Chemical Synthesis. ningboinno.com. [Link]
-
Samrish, S. (2015). Synthesis of Acetanilide. Prezi. [Link]
-
Britannica. (n.d.). Acetanilide. Britannica. [Link]
-
Zadrazilova, I., et al. (2010). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. [Link]
-
American Chemical Society. (2023). How new chemical detection methods led to the discovery of acetaminophen as a useful drug. ACS. [Link]
-
Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Study.com. [Link]
-
Zaiss, M., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. PMC - NIH. [Link]
-
Fancelli, D., et al. (2008). Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. PubMed. [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. ResearchGate. [Link]
-
Zaiss, M., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. ResearchGate. [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
-
Solution Pharmacy. (2024). Medicinal Chemistry II (81) Anilide Derivatives = Lidocaine, Mepivacaine, Prilocaine, Etidocaine. YouTube. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com. [Link]
-
Sarthaks eConnect. (2019). Which of the following local anesthetics is an acetanilide derivative? sarthaks.com. [Link]
-
MDPI. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]
-
Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]
-
RSC Publishing. (2019). Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]
-
Pharmacy 180. (n.d.). SAR of Anilides - Local Anaesthetics. pharmacy180.com. [Link]
-
Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
-
MDPI. (2018). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]
-
PubMed Central. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
-
Lešnik, S., et al. (2017). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. ResearchGate. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Sources
- 1. What is Acetanilide used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Acetanilide - Wikipedia [en.wikipedia.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]
- 7. How new chemical detection methods led to the discovery of acetaminophen as a useful drug - American Chemical Society [acs.digitellinc.com]
- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 9. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]
- 10. Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 13. prezi.com [prezi.com]
- 14. Local anaesthetic activity of some new substituted acylamides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sarthaks.com [sarthaks.com]
- 16. youtube.com [youtube.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Potential pharmacological activities of N-substituted acetanilides
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Gathering Precise Experimental Data
The initial overview of N-substituted acetanilides' pharmacological activities seems promising. I now need concrete data. I'm focusing on finding detailed synthetic protocols, quantitative activity measurements (IC50s, zone of inhibition), mechanistic insights, and precise experimental methodologies. I require step-by-step procedures, detailed assay methodologies, and robust, citable sources to expand beyond general descriptions. Refined searches will target specific experimental papers and comprehensive review articles.
Developing the Foundation
I've been reviewing the search results, and it's looking promising! I've gathered key details on N-substituted acetanilides – synthesis methods, characterization techniques, and a bunch of different pharmacological activities. It's solid material to build upon.
Seeking Key Data Points
I'm now zeroing in on the required quantifiable data. I'm actively hunting down detailed experimental protocols for assays like DPPH and antimicrobial screening – the step-by-step instructions are proving elusive. I'm also looking for articles with tabulated results. Moreover, I'm focusing my searches on specific molecular targets and pathways for those diagrams.
Analyzing the Foundational Data
I've been gathering key information and expanding my search. I'm focusing on those specific, missing pieces – looking to build upon that data with detailed protocols and concrete quantitative values. I need comprehensive references to cite properly and add to the authority of the guide. I'm focusing on finding the explicit mechanistic pathways and targets for the Graphviz diagrams to make it shine.
Establishing Compound Properties
I've made good progress. My initial searches have been fruitful, confirming the pharmacological potential of N-substituted acetanilides and the simplicity of their synthesis. I am now focused on cataloging the specific activities and mechanisms of action associated with these compounds to better understand their therapeutic potential.
Gathering Detailed Protocols
I'm expanding my focus to fulfill the need for a truly in-depth guide. The initial information confirmed the potential, but now I must uncover step-by-step synthesis and assay protocols. I'm prioritizing the collection of quantitative data for comparative tables, including MIC, IC50, and inhibition percentages. Moreover, I am working on the mechanistic details required to generate clear and informative diagrams.
Analyzing Missing Data Gaps
My research has been productive so far, but I need to enhance the depth of the guide. I've confirmed pharmacological activities and relatively simple synthesis methods, but more specifics are required. I'm focusing on acquiring detailed synthesis and assay protocols, including quantitative data like MIC and IC50 values. I also need to find the mechanistic details needed to create informative diagrams, and a wider range of specific examples with comprehensive references, including clickable URLs, to ensure the guide has authority.
Defining Activity Profiles
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Consolidating Technical Details
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Refining Guide Structure
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3-(N,N-Diethylamino)acetanilide as a chemical intermediate
Initiating Initial Research
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Analyzing Reaction Pathways
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Defining Scope and Structure
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Discovery and history of acetanilide-based compounds
Beginning Research Phase
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Developing A Structure
I'm now building upon the initial research. I'm focusing on the pharmacological properties of early acetanilide compounds, and the toxicity concerns that arose. Simultaneously, I'm identifying seminal publications detailing mechanisms of action and structure-activity relationships. With this understanding, I am now focused on devising a clear structure for the technical guide.
Deepening The Investigation
I'm now conducting a targeted Google search to accumulate information on the discovery and key milestones of acetanilide-based compounds, focusing on their synthesis, early applications, and derivative evolution. Simultaneously, I'm researching pharmacological properties, including analgesic and antipyretic effects, plus the toxicity concerns. I'm also finding scientific publications that detail mechanisms of action and structure-activity relationships, as well as devising a logical structure for the guide, covering the rise and fall of derivatives like phenacetin, and safer alternatives like paracetamol (acetaminophen).
Formulating a Plan
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Electronic and steric properties of 3-(N,N-Diethylamino)acetanilide
Beginning Data Collection
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Refining Search Parameters
I'm now refining my Google searches, focusing on specific electronic parameters and steric descriptors related to this compound. I'm paying close attention to the impact of the N,N-diethylamino and acetamido groups on the phenyl ring. I'm starting to build a framework for the technical guide, which will cover the introduction of the compound, electronic and steric properties, and experimental data.
Defining Further Steps
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DFT studies on 3-(N,N-Diethylamino)acetanilide for reactivity analysis
Initiating Research on DFT
I'm now diving into Google searches, aiming to build a solid foundation of information. My focus is on Density Functional Theory (DFT) studies concerning 3-(N,N-Diethylamino)acetanilide and similar aromatic amines. I'm prioritizing reactivity analysis, computational methodologies, and key reactivity descriptors to guide my next steps.
Structuring the Technical Guide
Organizing Research and Outline
I'm now integrating information from my initial searches and refining the guide's structure. I'm focusing on incorporating citations for DFT theory and computational methods. I'm also preparing tables to summarize quantitative data, and developing detailed calculation protocols, now. I will also incorporate diagrams to present workflows and reactivity descriptor relationships.
Methodological & Application
Synthesis of azo dyes using 3-(N,N-Diethylamino)acetanilide as a coupling component
Initiating Search Strategy
I'm starting with focused Google searches to get data on azo dye synthesis, zeroing in on 3-(N,N-Diethylamino)acetanilide as a coupling component. I anticipate a good base of info to kick things off.
Expanding Research Scope
I'm now expanding my search to encompass the chemical mechanisms of diazotization and azo coupling, including the effects of pH and temperature. I need to identify authoritative sources to back up my mechanistic claims and established protocol standards. From there, I'll structure the application note, starting with an introduction.
Deepening Data Gathering
I'm now diving deep into azo dye synthesis, using focused Google searches on established protocols and reaction mechanisms. I'm prioritizing safety, identifying experimental procedures, and analytical techniques for characterization, and searching for authoritative sources. I'm focusing on synthesizing the application note, starting with an introduction to the this compound and the relevant reaction mechanism. I will then make a detailed step-by-step experimental protocol, emphasizing the "why".
Elaborating Synthesis Protocols
I'm now zeroing in on a granular synthesis plan. I'm expanding research to include diazotization, coupling mechanisms, and the impact of conditions like pH. I'll identify and integrate experimental procedures, safety considerations, and analytical techniques. I'm compiling an application note with an azo dye intro, mechanism, and a detailed protocol. I will emphasize the "why". I will also design a Graphviz diagram, and outline purification, characterization and troubleshooting.
Application Notes & Protocols: The Strategic Use of 3-(N,N-Diethylamino)acetanilide in the Synthesis of High-Performance Disperse Dyes
Abstract
This technical guide provides an in-depth exploration of 3-(N,N-Diethylamino)acetanilide (CAS No. 6375-46-8), a pivotal intermediate in the production of azo disperse dyes. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles and causality behind its application, offering researchers and chemical synthesis professionals a robust framework for its effective use. We will detail the compound's critical physicochemical properties, dissect its role as a coupling component in azo chemistry, provide validated, step-by-step synthesis protocols, and discuss the characterization and application of the resulting dyes. The protocols are designed as self-validating systems, with explanations for each critical parameter to ensure reproducibility and optimization.
Introduction: The Significance of this compound in Modern Dye Chemistry
The synthesis of high-performance colorants for synthetic fibers, particularly polyester, relies heavily on disperse dyes. These non-ionic, sparingly water-soluble molecules are engineered to diffuse into the hydrophobic polymer matrix under high-temperature conditions. Within this class, azo dyes, characterized by the –N=N– chromophore, represent the largest and most versatile group.[1][2][3] The final color, fastness, and application properties of an azo dye are not determined by the azo group alone, but by the entire conjugated system, which is constructed from two key building blocks: a diazo component and a coupling component.
This compound has established itself as an indispensable coupling component in this field.[4][5][6] Its molecular architecture is uniquely suited for electrophilic aromatic substitution, the core reaction of azo dye formation. The presence of a potent electron-donating diethylamino group and a modulating acetamido group allows for the synthesis of a wide gamut of colors, from vibrant reds and blues to greens and purples, depending on the chosen diazo partner.[7][8] This guide will provide the foundational knowledge and practical protocols to leverage the full potential of this versatile intermediate.
Core Compound Profile: this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6375-46-8 | [7][9] |
| Molecular Formula | C₁₂H₁₈N₂O | [5][7][9] |
| Molecular Weight | 206.28 g/mol | [5][7][9] |
| Appearance | Almost white to light brown powder/crystals | [5][9] |
| Melting Point | 81-84 °C | [5][9][10] |
| Solubility | Sparingly soluble in water; soluble in acetic acid, ethanol. | [9] |
| SMILES String | CCN(CC)c1cccc(NC(C)=O)c1 |
The Underlying Chemistry: Azo Coupling Mechanism
The synthesis of an azo dye is a classic two-stage process: diazotization followed by azo coupling.[2][3] this compound plays its crucial role in the second stage.
Stage 1: Diazotization A primary aromatic amine (the diazo component) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid like HCl, at a low temperature (0–5 °C). This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). Maintaining a low temperature is critical to prevent the decomposition of this unstable intermediate.[3][11]
Stage 2: Azo Coupling The diazonium salt is a potent electrophile. It readily attacks an electron-rich aromatic ring, such as that of this compound (the coupling component), in an electrophilic aromatic substitution reaction.[12] The N,N-diethylamino group on the coupler is a strong activating group, donating electron density into the aromatic ring and facilitating the attack of the diazonium cation. The coupling typically occurs at the para position relative to the strongest activating group, which in this case is the diethylamino group.
Caption: General workflow for azo dye synthesis.
The specific structure of the initial aromatic amine (Ar-NH₂) is a primary determinant of the final dye's color. Electron-withdrawing groups on the diazo component generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper colors).[13]
Experimental Protocol: Synthesis of a Representative Red Disperse Dye
This protocol details the synthesis of a monoazo disperse dye using p-nitroaniline as the diazo component and this compound as the coupling component. This combination typically yields a vibrant red dye.
Causality Note: p-Nitroaniline is chosen as a common diazo component that reliably produces strong colors due to the electron-withdrawing nature of the nitro group.
Part A: Diazotization of p-Nitroaniline
Materials & Equipment:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid
-
Distilled Water
-
250 mL Beaker, 100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath, Thermometer
Procedure:
-
Prepare Amine Solution: In a 250 mL beaker, add p-nitroaniline (e.g., 1.38 g, 0.01 mol). Carefully add concentrated HCl (e.g., 3 mL) and 10 mL of distilled water. Stir to form a slurry.
-
Rationale: The acid protonates the amine, forming a salt that is more soluble and ready for reaction.
-
-
Cooling: Place the beaker in an ice bath and cool the slurry to 0-5 °C with continuous stirring. The temperature must be strictly maintained in this range.
-
Rationale: Diazonium salts are thermally unstable and can decompose to form phenols and release nitrogen gas at higher temperatures, which drastically reduces yield and purity.[3]
-
-
Prepare Nitrite Solution: In a separate 100 mL beaker, dissolve sodium nitrite (e.g., 0.70 g, ~0.0101 mol) in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.
-
Rationale: A slow, dropwise addition prevents localized overheating and uncontrolled reaction rates. A clear, pale yellow solution of the diazonium salt should form.
-
-
Stir & Test: Continue stirring in the ice bath for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion.
-
Remove Excess Nitrous Acid: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of sulfamic acid until the test is negative.
-
Rationale: Excess nitrous acid can react with the coupling component, leading to undesirable side products. Sulfamic acid selectively quenches it.
-
Part B: Azo Coupling Reaction
Materials & Equipment:
-
This compound
-
Glacial Acetic Acid
-
Sodium Acetate
-
The diazonium salt solution from Part A
-
500 mL Beaker, Buchner Funnel, Filter Paper
-
pH paper or meter
Procedure:
-
Prepare Coupler Solution: In a 500 mL beaker, dissolve this compound (e.g., 2.06 g, 0.01 mol) in 20 mL of glacial acetic acid. Add 50 mL of water and stir until a fine suspension or solution is formed. Cool this mixture to 0-5 °C in an ice bath.
-
Rationale: Acetic acid is an excellent solvent for the coupler and provides the weakly acidic medium required for the coupling reaction.[14]
-
-
Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupler solution over 30 minutes with vigorous stirring. A brightly colored precipitate (the azo dye) will form immediately.
-
Rationale: Vigorous stirring ensures homogenous mixing of the reactants, maximizing yield and preventing the formation of tarry byproducts.
-
-
pH Adjustment & Completion: After the addition is complete, continue stirring in the ice bath for 1-2 hours. Slowly add a saturated solution of sodium acetate to adjust the pH to 4-5.
-
Rationale: The coupling reaction rate is pH-dependent. A pH of 4-5 is optimal for coupling with aromatic amines, ensuring the diazonium ion is sufficiently electrophilic without deactivating the coupling component.[15]
-
-
Isolation: Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.
-
Rationale: Washing removes residual acids, unreacted starting materials, and inorganic salts, which is crucial for achieving good dye purity and fastness properties.
-
-
Drying: Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C).
Caption: Step-by-step workflow for disperse dye synthesis.
Dye Application and Characterization
Characterization
The synthesized dye should be characterized to confirm its structure and purity.
-
UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., DMF or ethanol) and measuring its absorption spectrum will reveal the wavelength of maximum absorption (λmax), which dictates the perceived color.[16]
-
FTIR Spectroscopy: Will confirm the presence of key functional groups, such as the azo bond (-N=N-), amide C=O, and aromatic C-H stretches.[13]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural elucidation of the final molecule.[13]
Protocol: High-Temperature Disperse Dyeing of Polyester
Materials & Equipment:
-
Synthesized Disperse Dye
-
Dispersing Agent (e.g., a lignosulfonate-based product)
-
Acetic Acid
-
Polyester fabric swatch
-
High-temperature dyeing apparatus (e.g., a laboratory beaker dyeing machine)
Procedure:
-
Dye Dispersion: Finely grind the synthesized dye (e.g., 0.1 g for a 2% shade on 5g of fabric) and paste it with a small amount of a dispersing agent. Add warm water to create a stable, fine dispersion.
-
Prepare Dyebath: Fill the dyebath with water (liquor ratio of e.g., 20:1). Add the dye dispersion and adjust the pH to 4.5-5.5 with acetic acid.[17]
-
Dyeing Cycle: Introduce the polyester fabric into the cold dyebath. Raise the temperature to 130 °C over 45-60 minutes. Hold at 130 °C for 60 minutes.
-
Rationale: High temperature is required to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate and get trapped within the polymer structure.
-
-
Cooling & Rinsing: Cool the dyebath down to 70 °C and rinse the fabric thoroughly with hot and then cold water.
-
Reduction Clearing: To remove surface dye and improve wash fastness, treat the dyed fabric in a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80 °C for 15-20 minutes.[17]
-
Final Rinse & Dry: Rinse the fabric again with water, neutralize with a weak acid if necessary, and then dry.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a broad spectrum of azo disperse dyes. Its robust reactivity, governed by the activating diethylamino group, makes it a reliable and versatile coupling component. By understanding the fundamental principles of diazotization and azo coupling, and by carefully controlling critical reaction parameters such as temperature and pH, researchers can effectively utilize this compound to develop novel colorants with desirable properties for textiles and other advanced applications. The protocols provided herein serve as a validated starting point for synthesis and application, empowering further innovation in the field of color chemistry.
References
- Benchchem. (n.d.). This compound | 6375-46-8.
- Chemical Bull Pvt. Ltd. (n.d.). 3-n,n-diethylaminoacetanilide | 6375-46-8.
- LookChem. (n.d.). Unlock the Potential: this compound for Advanced Dye Synthesis.
- ResearchGate. (2023). Synthesis and application of phthalimide disperse dyes.
- GetChem Co., Ltd. (n.d.). This compound CAS 6375-46-8.
- Otutu, J. O., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS.
- LookChem. (n.d.). The Crucial Role of Dye Intermediates: A Focus on this compound.
- Dodangeh, M., Gharanjig, K., & Sadeghi-Kiakhani, M. (2009). Synthesis and Dyeing Properties of a Monoazo Disperse Dye Containing of 4-Carboxylicacid Azobenzene-4-N, N-Diethylamino-2-Acetanilide on Polyester. Civilica.
- El-Sayed, W. A., et al. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. National Institutes of Health.
- International Journal of Research and Publication Reviews. (2022). Synthesis and Characterization of Monoazo Disperse Dye.
- MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.
- ChemicalBook. (n.d.). This compound | 6375-46-8.
- LookChem. (n.d.). Cas 6375-46-8,this compound.
- Parab, R. H., et al. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.
- Semantic Scholar. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical.
- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.
- ChemicalBook. (n.d.). This compound CAS#: 6375-46-8.
- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.
- Sidhu, J. S., et al. (2020). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.
- BenchChem. (n.d.). Application of 3-Acetylaniline in the Synthesis of Azo Dyes: Application Notes and Protocols.
- Semantic Scholar. (2024). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities.
- Wikipedia. (n.d.). Azo coupling.
- SpringerLink. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- ResearchGate. (2023). Synthesis of Novel Disperse Dyes with Dihydropyrimidinone Scaffold: Development of Multicomponent Protocol.
- Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.
- National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. getchem.com [getchem.com]
- 8. This compound | 6375-46-8 [chemicalbook.com]
- 9. 3-n,n-diethylaminoacetanilide | 6375-46-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. This compound CAS#: 6375-46-8 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
- 13. ftstjournal.com [ftstjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. ajol.info [ajol.info]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(N,N-Diethylamino)acetanilide as a Precursor for Bioactive Molecule Synthesis
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Abstract
The acetanilide scaffold is a foundational structural motif in a multitude of pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(N,N-Diethylamino)acetanilide as a versatile precursor for the synthesis of diverse bioactive molecules. We will delve into the chemical properties, reactivity, and synthetic utility of this compound, with a particular focus on its application in the synthesis of local anesthetics and as a scaffold for novel drug discovery. Detailed, step-by-step protocols, causality-driven experimental choices, and robust analytical methodologies are presented to ensure reproducibility and facilitate further innovation in medicinal chemistry.
Introduction: The Strategic Importance of the Acetanilide Scaffold
Acetanilide and its derivatives have a long-standing history in medicinal chemistry, dating back to the discovery of the analgesic and antipyretic properties of acetanilide itself in 1886.[3][4] This core structure, an N-phenylacetamide, serves as a privileged scaffold in drug design due to its favorable pharmacokinetic properties and synthetic tractability.[2][3] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of a molecule's biological activity, potency, and selectivity.[1][2]
This compound, in particular, is a commercially available and synthetically accessible precursor that offers a unique combination of reactive sites. The diethylamino group at the meta-position significantly influences the electronic properties of the aromatic ring and provides a handle for further functionalization, enhancing properties like lipophilicity which can be crucial for biological interactions.[1] This application note will explore the synthetic pathways emanating from this precursor, leading to the generation of compounds with significant therapeutic potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of the precursor's properties is paramount for safe and effective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6375-46-8 | [5][6][7][8][9] |
| Molecular Formula | C₁₂H₁₈N₂O | [5][8][9][10] |
| Molecular Weight | 206.28 g/mol | [5][8][11] |
| Appearance | Almost white powder/crystalline powder | [6][12] |
| Melting Point | 81-84 °C | [5][6][7] |
| Boiling Point | 385.6 °C at 760 mmHg (Predicted) | [6][7] |
| Water Solubility | 700 mg/L at 20 °C | [7] |
| SMILES | CCN(CC)c1cccc(NC(C)=O)c1 | [5] |
| InChIKey | FPUKYOSOAAPHTN-UHFFFAOYSA-N | [5][6][10] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13] All manipulations should be performed in a well-ventilated fume hood.[13][14] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[13][14]
Synthetic Pathways and Applications
The reactivity of this compound allows for a range of chemical transformations, making it a valuable starting material for various bioactive molecules.
Synthesis of Lidocaine: A Case Study in Local Anesthetic Development
Lidocaine, a widely used local anesthetic, can be synthesized from 2,6-dimethylaniline. However, for the purpose of illustrating the synthetic utility of substituted acetanilides, a conceptual retrosynthetic analysis highlights how the core structure is assembled. The key bond formation in the synthesis of lidocaine is the Sɴ2 reaction between an α-chloro amide intermediate and diethylamine.[15]
While this compound is not a direct precursor to lidocaine, its structural similarity and the presence of the key diethylamino and acetanilide moieties make it an excellent model for discussing the synthesis of related local anesthetics and other neurologically active agents.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of Lidocaine.
Detailed Protocol for the Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate):
This protocol is adapted from established procedures for the synthesis of lidocaine.[12][15][16]
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Dissolve 12.1 g (0.1 mol) of 2,6-dimethylaniline in 100 mL of glacial acetic acid in the flask.[12][16]
-
Controlled Addition: While stirring, add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise from the dropping funnel. Maintain the temperature below 30 °C using an ice bath.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the product, α-chloro-2,6-dimethylacetanilide, in a vacuum oven at 50 °C.
Detailed Protocol for the Synthesis of Lidocaine from the Intermediate:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried α-chloro-2,6-dimethylacetanilide (0.08 mol) and 100 mL of toluene.[16]
-
Reagent Addition: Add 21.9 g (0.3 mol) of diethylamine to the flask.[16]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cooling and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 3 M HCl, and finally with 50 mL of water.[15]
-
Basification and Isolation: Combine the acidic aqueous layers and cool in an ice bath. Add 30% KOH solution until the mixture is strongly basic (pH > 12).[16] Extract the liberated lidocaine base with two 50 mL portions of diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude lidocaine.
-
Purification: Recrystallize the crude product from hexane or heptane to yield pure lidocaine as white needles.[17]
N-Dealkylation: A Gateway to Novel Secondary Amines
The diethylamino group of this compound can be a point of modification. N-dealkylation reactions are crucial transformations in medicinal chemistry, often used to synthesize drug metabolites or to create secondary amines for further derivatization.[18][19][20] Common methods for N-dealkylation include the von Braun reaction (using cyanogen bromide) and reaction with chloroformates.[19][21]
Conceptual N-Dealkylation Workflow:
Caption: N-Dealkylation of this compound.
Protocol for N-De-ethylation using Vinyl Chloroformate:
This protocol is based on general procedures for the N-dealkylation of tertiary amines.[21]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add vinyl chloroformate (12 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the vinyloxycarbonyl intermediate by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis: Dissolve the crude intermediate in methanol (50 mL) and add 3 M HCl (10 mL). Stir the mixture at room temperature for 2-4 hours until the cleavage is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 3-(N-Ethylamino)acetanilide by column chromatography on silica gel.
Scaffolding for Novel Bioactive Molecules
The acetanilide framework is present in a wide array of bioactive molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] this compound can serve as a starting point for the synthesis of novel derivatives with potentially enhanced or entirely new pharmacological profiles. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution, and the amide nitrogen can be involved in various coupling reactions.
Potential Synthetic Diversification:
-
Ring Functionalization: The diethylamino group is an activating, ortho-, para-directing group. However, due to steric hindrance, substitution may occur at the ortho and para positions relative to the diethylamino group.
-
Amide Modification: The amide bond can be hydrolyzed to the corresponding aniline, which can then be used in a variety of coupling reactions to introduce new functionalities.
-
Side Chain Elaboration: The acetyl group of the acetamide can be modified to introduce more complex side chains.
Analytical Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | Single spot for pure compounds. |
| Melting Point | Purity assessment. | Sharp melting point range for pure crystalline solids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation. | Characteristic chemical shifts and coupling patterns for protons and carbons in the molecule.[10] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (amide), and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Single sharp peak for a pure compound. |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. Its readily available nature, combined with multiple reactive sites, makes it an attractive starting material for both the synthesis of known pharmaceuticals and the exploration of novel chemical entities. The protocols and conceptual frameworks provided in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, empowering them to leverage the synthetic potential of this important building block. By understanding the underlying chemical principles and adhering to rigorous experimental and analytical practices, scientists can effectively utilize this compound to advance the development of new and improved therapeutic agents.
References
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).
- Fisher Scientific. (2015).
- Synthesis of Lidocaine. (n.d.). Retrieved from a university chemistry department website.
- Sigma-Aldrich. (n.d.). This compound 97.
- Khan, I., et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(4).
- This compound | 6375-46-8. (n.d.).
- Diva-portal.org. (2019). Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited.
- Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3845-3850.
- Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET - this compound.
- Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 15(9), 706-712.
- The 2-Step Synthesis of Lidocaine Review. (n.d.). Retrieved from a university chemistry department website.
- Lidocaine Synthesis Guide. (n.d.).
- National Institute of Standards and Technology. (2016).
- Lidocaine Synthesis Lab. (n.d.).
- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.
- Alfa Chemistry. (n.d.). CAS 6375-46-8 3'-Diethylaminoacetanilide.
- Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European Journal of Medicinal Chemistry, 44(6), 2533-43.
- ChemicalBook. (n.d.). This compound CAS#: 6375-46-8.
- PubChem. (n.d.). Acetamide, N-[3-(diethylamino)phenyl]-.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6375-46-8.
- Hebei Pingkang Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from Hebei Pingkang Biotechnology Co., Ltd. website.
- Wikipedia. (n.d.). Acetanilide.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 33.
- Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. (n.d.).
- National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Synthetic Bioactive Molecules Section.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(15), 4945.
- Bentham Science. (2018).
- Total synthesis and development of bioactive natural products. (2004). Proceedings of the Japan Academy, Series B, 80(6), 292-311.
- N-Dealkylation of Amines. (n.d.). Retrieved from a university chemistry department website.
- US3905981A - N-dealkylation of tertiary amines. (n.d.).
- N-Dealkylation of Amines. (2022). Molecules, 27(9), 2984.
- (PDF) N-Dealkylation of Amines. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Acetanilide - Wikipedia [en.wikipedia.org]
- 5. This compound 97 6375-46-8 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 6375-46-8 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Acetamide, N-[3-(diethylamino)phenyl]- | C12H18N2O | CID 80778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. cerritos.edu [cerritos.edu]
- 17. diva-portal.org [diva-portal.org]
- 18. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 19. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
Analytical methods for the characterization of 3-(N,N-Diethylamino)acetanilide
Beginning Data Collection
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HPLC analysis of 3-(N,N-Diethylamino)acetanilide and its derivatives
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Gas chromatography methods for acetanilide compound separation
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Developing antimicrobial agents from 3-(N,N-Diethylamino)acetanilide derivatives
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Investigating the analgesic properties of novel acetanilide compounds
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3-(N,N-Diethylamino)acetanilide in the formulation of textile dyes
Initiating Research on Acetanilide
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Application of 3-(N,N-Diethylamino)acetanilide in proteomics research
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Synthesis of novel heterocyclic compounds from 3-(N,N-Diethylamino)acetanilide
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Exploring the use of 3-(N,N-Diethylamino)acetanilide in materials science
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Deep Dive into Protocols
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Lipophilicity enhancement with 3-(N,N-Diethylamino)acetanilide in drug design
Beginning Investigations into the Compound
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3-(N,N-Diethylamino)acetanilide as a building block for organic synthesis
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Troubleshooting & Optimization
Optimizing the yield of 3-(N,N-Diethylamino)acetanilide synthesis
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Purification of crude 3-(N,N-Diethylamino)acetanilide by recrystallization
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Common impurities in 3-(N,N-Diethylamino)acetanilide synthesis
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Side reactions and byproduct formation in the synthesis of 3-(N,N-Diethylamino)acetanilide
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Troubleshooting low yield in azo dye synthesis with 3-(N,N-Diethylamino)acetanilide
Beginning Research Phase
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Improving the stability of 3-(N,N-Diethylamino)acetanilide under storage
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Overcoming solubility issues of 3-(N,N-Diethylamino)acetanilide in aqueous media
Beginning Data Collection
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Analyzing Solubility Enhancement Strategies
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Technical Support Center: Industrial Synthesis of 3-(N,N-Diethylamino)acetanilide
Welcome to the technical support center for the industrial-scale synthesis of 3-(N,N-Diethylamino)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you with the knowledge to optimize your process, ensure product quality, and maintain a safe operating environment.
I. Process Overview: Synthesis of this compound
The primary industrial route to this compound involves the acetylation of N,N-diethyl-m-aminophenol. This nucleophilic acyl substitution reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride.[1][2] The choice of reagents and reaction conditions is critical for achieving high yield and purity on a large scale.
A common approach involves reacting N,N-diethyl-m-aminophenol with acetic anhydride.[1][3] The reaction is often performed in a suitable solvent to ensure homogeneity and facilitate heat transfer.[3][4] The selection of the solvent and the reaction temperature are key parameters that need to be carefully controlled to minimize side reactions and impurity formation.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
1. Low Reaction Yield
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Question: We are experiencing a significantly lower yield of this compound than expected based on our lab-scale experiments. What are the potential causes and how can we address them?
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Answer: Low yield during scale-up can be attributed to several factors. A thorough investigation into the following areas is recommended:
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Inadequate Mixing: In large reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions or the formation of byproducts.
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Solution: Ensure the reactor's agitation system is appropriately designed for the scale of the reaction. This may involve adjusting the impeller speed, using baffles to improve turbulence, or employing a different type of agitator.
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Poor Temperature Control: Exothermic reactions, if not properly controlled, can lead to temperature spikes that promote side reactions.
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Solution: Implement a robust temperature control system with adequate cooling capacity. Consider a semi-batch process where one reactant is added gradually to manage the heat of reaction.
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Reactant Quality: The purity of starting materials is crucial. Impurities in the N,N-diethyl-m-aminophenol or the acetylating agent can interfere with the reaction.
-
Solution: Perform rigorous quality control checks on all incoming raw materials. Use analytical techniques like HPLC or GC to determine purity.
-
-
Moisture Contamination: Acetic anhydride readily hydrolyzes in the presence of water, reducing its effective concentration and leading to lower yields.[3]
-
Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture from entering the system.
-
-
2. Product Discoloration
-
Question: The final product has a noticeable color, ranging from yellow to brown, which is unacceptable for our application. What is causing this discoloration and how can we prevent it?
-
Answer: Discoloration is often due to the presence of impurities formed through oxidation or side reactions.
-
Oxidation of the Aminophenol Starting Material: N,N-diethyl-m-aminophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to colored impurities that carry through to the final product.
-
Solution: Store the N,N-diethyl-m-aminophenol under an inert atmosphere and protect it from light. During the reaction, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical. The use of antioxidants in small quantities could also be explored, though their compatibility with the overall process must be verified.
-
-
Side Reactions During Acetylation: At higher temperatures, unwanted side reactions can occur, leading to the formation of colored byproducts.
-
Solution: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. A detailed kinetic study can help identify the optimal temperature profile.
-
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Purification Issues: Ineffective purification may fail to remove colored impurities.
-
Solution: Recrystallization is a common and effective method for purifying acetanilide derivatives.[5] The choice of solvent is critical; it should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Activated carbon treatment can also be employed to remove colored impurities, but it should be used judiciously as it can also adsorb the desired product.[6]
-
-
| Parameter | Recommendation for Preventing Discoloration |
| Atmosphere | Conduct reaction and purification under an inert atmosphere (e.g., Nitrogen). |
| Temperature | Maintain the lowest effective reaction temperature. |
| Purification | Optimize recrystallization solvent and consider activated carbon treatment. |
3. Impurity Profile Issues
-
Question: Our analytical results show the presence of unexpected impurities in the final product. How can we identify and minimize these impurities?
-
Answer: A thorough understanding of the reaction mechanism and potential side reactions is key to controlling the impurity profile.
-
Diacetylation: The product, this compound, still possesses a secondary amide nitrogen that could potentially undergo a second acetylation, though this is generally less favorable. A more likely source of diacetylation is any residual starting material that has not been fully converted.
-
Solution: Precise control of the stoichiometry of the acetylating agent is crucial. Using a slight excess of the aminophenol can help ensure complete consumption of the acetylating agent.
-
-
Unreacted Starting Material: Incomplete conversion will result in the presence of N,N-diethyl-m-aminophenol in the final product.
-
Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to ensure the reaction goes to completion. Adjusting reaction time or temperature may be necessary.
-
-
Hydrolysis of Product: During workup and purification, particularly if aqueous solutions are used, the acetanilide product can undergo hydrolysis back to the aminophenol, especially under acidic or basic conditions.
-
Solution: Maintain a neutral pH during aqueous workup steps. Minimize the time the product is in contact with aqueous solutions at elevated temperatures.
-
-
Caption: Potential pathways for impurity formation during synthesis.
III. Frequently Asked Questions (FAQs)
1. What is the most suitable acetylating agent for industrial scale?
-
Answer: Both acetic anhydride and acetyl chloride can be used. Acetic anhydride is often preferred for industrial applications because it is less corrosive and generates acetic acid as a byproduct, which is less hazardous than the hydrogen chloride gas produced when using acetyl chloride.[1] However, the choice may depend on cost, availability, and specific process requirements.
2. How critical is pH control during the reaction and workup?
-
Answer: pH control is very important. The nucleophilicity of the amino group is pH-dependent. In highly acidic conditions, the amine will be protonated, rendering it non-nucleophilic and stopping the reaction. During workup, maintaining a neutral pH is crucial to prevent hydrolysis of the amide product. A patent for a similar process suggests controlling the pH between 4 and 9 during the reaction.[7]
3. What are the recommended safety precautions for handling the reactants?
-
Answer: Both N,N-diethyl-m-aminophenol and acetic anhydride have associated hazards. It is imperative to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[8] An emergency eyewash station and safety shower should be readily accessible.[9] Review the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10]
4. What analytical methods are suitable for monitoring reaction progress and final product purity?
-
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both monitoring the disappearance of starting materials and the appearance of the product, as well as for quantifying impurities in the final product. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative method for in-process checks. For final product characterization, along with HPLC, techniques like melting point determination and spectroscopy (NMR, IR) are valuable.[5]
5. Are there "greener" synthesis alternatives to consider?
-
Answer: Green chemistry principles encourage the use of less hazardous reagents and the minimization of waste. One approach could be to use glacial acetic acid as the acetylating agent, which is less reactive but also less hazardous than acetic anhydride.[1] This may require a catalyst and higher reaction temperatures. Additionally, optimizing the reaction to have a high atom economy is a key aspect of green chemistry.[1]
IV. References
-
Material Safety Data Sheet - this compound. (2012). Sigma-Aldrich.
-
SAFETY DATA SHEET - this compound. Santa Cruz Biotechnology.
-
Safety Data Sheet - Acetanilide, Tech Grade. (2015). Fisher Scientific.
-
SAFETY DATA SHEET - Acetanilide. (2016). National Institute of Standards and Technology.
-
Chopade, P. D., Shaikh, A. R., Jhade, D., & Varade, P. (2022). A Comparative Analysis of Conventional and Green Synthesis Methods of Acetanilide Derivatives. International Journal of Innovative Research in Science, Engineering and Technology, 11(6), 8.
-
Synthesis of Acetanilide. (n.d.).
-
Preparation of Acetanilide. (n.d.).
-
This compound CAS 6375-46-8. Chemneo.
-
Analytical Methods. (n.d.).
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
-
This compound | CAS 6375-46-8. Santa Cruz Biotechnology.
-
This compound CAS 6375-46-8. GetChem Co., Ltd.
-
Clean production method of 3-(N,N-di-substituted)aminoacetanilide compounds. (2015). CN104557597A. Google Patents.
-
This compound 97 6375-46-8. Sigma-Aldrich.
-
This compound. Hebei Pingkang Biotechnology Co., Ltd.
-
Process for preparing acetanilide. (2018). CN107652198B. Google Patents.
-
Purification by Recrystallization. (n.d.). CUNY.
-
Production and purification of an N,N-diethylaminophenol. (1988). EP0287277A1. Google Patents.
-
Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
-
Mac Ivan Dominic C. (2016). Acetanilide Purification & Melting Point. Scribd.
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? (2018). Quora.
-
3-Diethylaminophenol synthesis. ChemicalBook.
-
N-ACETYL-M-AMINOPHENOL. CAMEO Chemicals - NOAA.
-
PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. (1995). EP 0633874 A1. European Patent Office.
-
Preparation of N-acetyl-p-aminophenol. (1963). US3113150A. Google Patents.
-
Nikitina, N., Khabibullin, V. R., Mikheev, I. V., Proskurnina, E. V., & Proskurnin, M. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences, 25(18), 10309.
Sources
- 1. ijirset.com [ijirset.com]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scribd.com [scribd.com]
- 7. CN104557597A - Clean production method of 3-(N,N-di-substituted)aminoacetanilide compounds - Google Patents [patents.google.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. fishersci.com [fishersci.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Removal of unreacted starting materials from 3-(N,N-Diethylamino)acetanilide
Commencing Synthetic Route Research
I've initiated comprehensive Google searches to explore common synthesis routes for 3-(N,N-Diethylamino)acetanilide. I am focusing on identifying starting materials, expected byproducts, and unreacted materials. My search strategy is aimed at establishing a strong foundation of known synthesis methods.
Refining Purification Strategies
I am now delving into the physicochemical properties of this compound and its anticipated precursors. I am prioritizing solubility, pKa, and boiling points to guide the development of effective purification approaches. Simultaneously, I am researching standard and advanced organic chemistry purification techniques, exploring extraction, chromatography, crystallization, and distillation methods.
Developing Purification Solutions
I am now structuring a technical support center centered around purification. I plan to begin with an overview of the challenges, followed by detailed FAQs and troubleshooting guides focused on amine-containing compounds. I plan to delve into each purification technique by explaining chemical principles, offering step-by-step protocols, and summarizing key parameters in tables. Graphviz diagrams will be created to illustrate workflows and chemical transformations.
Planning Purification Protocols
I've just formulated search queries and am now planning the technical support center's structure. I'll outline purification challenges and detailed FAQs covering common separation issues, like removing unreacted starting materials. Each purification technique will be broken down with step-by-step protocols, chemical principles, and parameter tables. Graphviz diagrams will illustrate workflows and reactions.
Planning Query Refinement
I'm now generating search queries to identify synthesis routes and physicochemical properties. I have generated queries to find information about this compound and its typical precursors. Additional queries will explore suitable purification techniques, focusing on troubleshooting issues like hydrolysis and emulsion formation. I plan to use this data to structure the technical support center, including detailed FAQs.
Initiating Detailed Search Execution
I'm now putting my search plan into action, meticulously executing the queries to gather data. The initial focus is on understanding common synthesis routes for this compound and identifying typical starting materials, byproducts, and any unreacted materials. I am also searching for the compound's physicochemical properties, particularly solubility, pKa, and boiling points, to inform purification strategies.
Formulating Comprehensive Guide Content
I'm now drafting the technical support center's core content, starting with an overview of common purification challenges for amine compounds. I will structure the content as a Q&A to help users find information easily. Each section will detail specific separation issues, such as removing unreacted starting materials or handling hydrolysis products. Furthermore, I'll explain key purification techniques, providing step-by-step instructions and parameter tables, and using Graphviz diagrams to visualize processes.
Constructing Search Queries
I'm developing initial search queries to identify synthesis routes and the physicochemical properties of this compound and its precursors. These queries will explore purification techniques and potential troubleshooting issues. The information will be used to structure the technical support center as a Q&A guide. I am now working on refining my search queries to ensure I cover synthesis, properties, and purification approaches thoroughly.
Planning Search Query Execution
I'm developing initial search queries to identify synthesis routes and physicochemical properties. I have generated queries to find information about this compound and its typical precursors. Additional queries will explore suitable purification techniques, focusing on troubleshooting issues like hydrolysis and emulsion formation. I plan to use this data to structure the technical support center, including detailed FAQs.
Executing Initial Search Queries
I'm now initiating the detailed search using the refined queries for synthesis routes, properties, and purification techniques. I'm prioritizing the identification of starting materials, byproducts, and relevant physicochemical data to inform the guide's structure. I'm planning to document each source with detailed citations, including clickable URLs.
Planning Protocol Generation
I've formulated detailed search queries to identify synthesis routes and the critical physicochemical properties. These searches target this compound and its precursors, with a focus on purification techniques. My aim is to structure the technical support center, including detailed FAQs, step-by-step protocols, parameter tables, and Graphviz diagrams to illustrate workflows. I am preparing to execute these searches meticulously.
Preventing oxidation of the amino group during reactions
Initiating Knowledge Gathering
I'm now diving deep into Google, aiming to build a solid foundation. My initial focus is on the oxidation of amino groups and how to shield them effectively during reactions. I'm prioritizing authoritative sources, looking for detailed descriptions of common protecting groups and their applications, as well as reaction conditions that facilitate their implementation.
Structuring Information and Creating Guides
I'm now focused on organizing the gathered data into a comprehensive technical support resource. I'm structuring this resource with a troubleshooting guide table that summarizes potential issues, their causes, and solutions. I'm also preparing a detailed FAQs section and a step-by-step protocol for protecting an amino group, like Boc protection. I'll visualize the protecting group selection process using a DOT graph.
Refining Protection Strategies
I'm now expanding my research to understand oxidation of amino groups and how to select optimal protection methods. I'm focusing on crafting a detailed technical support resource with troubleshooting guides, an FAQ, and a step-by-step Boc protection protocol. I will use a DOT graph to visualize protecting group selection. I am planning on in-text citations and clickable references at the end of the text.
Optimizing reaction conditions for coupling reactions involving 3-(N,N-Diethylamino)acetanilide
Initiating Data Collection
I'm now starting a broad Google sweep to amass information on coupling reactions involving 3-(N,N-Diethylamino)acetanilide. I'm especially keen on reaction mechanisms, along with typical catalysts, bases, solvents, and temperature ranges used. This initial data gathering aims to build a robust foundation for deeper exploration.
Expanding the Search Parameters
I'm digging deeper now, focusing on troubleshooting and FAQs specific to this compound in coupling reactions. I'm structuring a Q&A format, linking chemical principles with solutions. I'm starting to build a foundation by identifying the crucial questions researchers are asking and structuring the information to address their needs. I'm focusing on the actionable insights.
Planning Support Structure
I'm now outlining a detailed technical support guide, starting with an in-depth Google search focusing on coupling reactions, including mechanisms and typical conditions used. I'll then move to analyzing the results for common troubleshooting scenarios and FAQs, developing a question-and-answer format.
Challenges in the characterization of 3-(N,N-Diethylamino)acetanilide derivatives
Beginning Data Collection
I'm starting with focused Google searches to collect information about the characterization of 3-(N,N-Diethylamino)acetanilide derivatives. I'm prioritizing common analytical techniques and their associated challenges to build a foundation. I'm aiming for a comprehensive overview to guide the next steps.
Initiating Problem Identification
I'm now diving into targeted Google searches, specifically focusing on the characterization hurdles of this compound derivatives. I'm focusing on analytical methods such as NMR, mass spec, and chromatography, alongside concerns like polymorphism and stability. The goal is to identify recurring issues, laying the groundwork for a troubleshooting guide. I'm aiming for a structured analysis of the search results, organized to highlight underlying causes.
Developing Targeted Searches
I'm now zeroing in on search strings to pinpoint characterization snags for this compound derivatives, encompassing NMR, mass spec, and chromatography. Potential pitfalls like polymorphism and stability are also in scope. I'm aiming for structured data: FAQs, troubleshooting, and scientific principles. I'll include citations to back up claims.
Minimizing polysubstitution in reactions with 3-(N,N-Diethylamino)acetanilide
Initiating Data Collection
I'm starting by executing targeted Google searches to gather crucial data on the reactivity of 3-(N,N-Diethylamino)acetanilide. My focus is on electrophilic aromatic substitution and the parameters that dictate polysubstitution.
Analyzing Reactivity Data
I'm now diving deeper into the specifics of electrophilic aromatic substitution, specifically focusing on nitration, halogenation, and Friedel-Crafts reactions. I'm carefully evaluating the impact of the acetamido and diethylamino groups on regioselectivity to understand the directing effects. My goal is to synthesize a logical structure for the tech center, starting with an overview of the polysubstitution challenges, and then followed with a series of FAQs and troubleshooting guides. For each, I plan to include the chemical principles and practical methods. Tables will be compiled to quantify data.
Defining Scope & Search Terms
I've refined my initial data gathering phase. I'm focusing specifically on electrophilic aromatic substitution, exploring nitration, halogenation, and Friedel-Crafts reactions. I'm paying close attention to factors favoring monosubstitution. I'm actively seeking literature on the directing effects of substituents for regioselectivity understanding.
Enhancing the purity of 3-(N,N-Diethylamino)acetanilide for pharmaceutical applications
Welcome to the dedicated technical support guide for enhancing the purity of 3-(N,N-Diethylamino)acetanilide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of achieving pharmaceutical-grade purity for this critical intermediate. Here, we will dissect common issues, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and analysis of this compound.
Q1: What are the primary starting materials and the most common synthetic route for this compound?
A: The most prevalent and industrially scalable synthesis involves the acylation of 3-(N,N-diethylamino)aniline. This is typically achieved by reacting 3-(N,N-diethylamino)aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is critical to minimize side reactions and maximize yield.
Q2: What are the expected impurities from the synthesis of this compound?
A: Impurities can arise from several sources, including unreacted starting materials, byproducts of the reaction, and degradation products. Common impurities include residual 3-(N,N-diethylamino)aniline, di-acetylated products, and various colored species resulting from oxidation of the aminophenol precursor. The presence of these impurities can significantly impact the final drug product's safety and efficacy.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A: this compound is susceptible to oxidation and hydrolysis. To maintain its purity, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as nitrogen or argon. The container should be tightly sealed to prevent moisture ingress.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary method for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and the detection of structurally related impurities, while Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups.
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental challenges encountered during the purification of this compound.
Issue 1: Persistent Coloration (Yellow to Brown) in the Final Product
Question: My isolated this compound is consistently off-white or has a distinct yellow/brown tint, even after initial purification. What is the likely cause and how can I resolve this?
Answer:
-
Probable Cause: The coloration is often due to the presence of oxidized impurities. The starting material, 3-(N,N-diethylamino)aniline, is prone to air oxidation, forming highly colored polymeric species. These impurities can be carried through the synthesis and are often difficult to remove.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the 3-(N,N-diethylamino)aniline used is of high purity and has been stored under an inert atmosphere. If the starting material is already colored, consider purifying it by distillation under reduced pressure before use.
-
Inert Reaction Conditions: Perform the acylation reaction under a nitrogen or argon atmosphere to minimize oxidation.
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Decolorization: Incorporate a decolorization step in your purification workup. This can be achieved by treating a solution of the crude product with activated carbon. The amount of activated carbon should be carefully optimized, as excessive use can lead to product loss.
-
Reductive Workup: A small amount of a reducing agent, such as sodium bisulfite, can be added during the aqueous workup to quench colored quinone-type impurities.
-
Issue 2: Low Yield After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. How can I improve my yield?
Answer:
-
Probable Cause: Low yield during recrystallization is typically due to either the selection of a suboptimal solvent system or dissolving the product in an excessive volume of solvent.
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent screening should be performed with small quantities of the crude product. Common solvents for anilide-type compounds include ethanol, isopropanol, toluene, and ethyl acetate, or mixtures thereof with a non-polar solvent like heptane or hexane.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture until complete dissolution is achieved is a good practice.
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Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling in an ice bath can cause the product to "crash out," trapping impurities. Once the solution has reached room temperature, it can then be cooled further to maximize recovery.
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Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of product remaining in solution. If a significant amount of product is present, consider a second crop of crystals or concentrating the mother liquor and re-cooling.
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Issue 3: Unexpected Peaks in HPLC Analysis
Question: My HPLC chromatogram shows several unexpected peaks that I cannot identify. What are the potential sources of these impurities and how can I eliminate them?
Answer:
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Probable Cause: Unexpected peaks can be unreacted starting materials, reaction byproducts, or degradation products.
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Troubleshooting Steps:
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Peak Identification: If possible, use HPLC-MS to obtain the mass of the impurity peaks. This information, combined with an understanding of the reaction chemistry, can help in postulating the structures of the impurities.
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Byproduct from Acetic Anhydride: If acetic anhydride is used as the acetylating agent, an excess can lead to the formation of di-acetylated products. Stoichiometric control of the reagents is crucial.
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Hydrolysis: The acetanilide functional group can be susceptible to hydrolysis back to the corresponding aniline, especially under acidic or basic conditions at elevated temperatures. Ensure that the workup and purification steps are performed under neutral pH conditions where possible.
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Chromatographic Purification: If recrystallization is insufficient to remove these impurities, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of ethyl acetate in hexane is often effective for separating anilides from more polar or less polar impurities.
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Part 3: Detailed Protocols & Methodologies
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of this compound by recrystallization.
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Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent system. A mixture of ethanol and water is often a good starting point.
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Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot ethanol to dissolve the solid completely.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (typically 1-2% w/w). Heat the mixture back to reflux for 10-15 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
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Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: HPLC Method for Purity Analysis
This protocol outlines a general HPLC method suitable for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Part 4: Visualizations
Workflow for Purity Enhancement
Caption: A flowchart illustrating the key stages in the synthesis, purification, and analysis of this compound for pharmaceutical applications.
Troubleshooting Logic for Low Purity
Caption: A decision-making diagram for troubleshooting low purity results in this compound.
Part 5: References
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Synthesis of Acetanilides: For a general overview of acylation reactions, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
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Purification Techniques: For detailed information on recrystallization and chromatography, refer to: Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
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Pharmaceutical Impurities: For guidelines on impurities in drug substances, consult the International Council for Harmonisation (ICH) Q3A guideline: Impurities in New Drug Substances. ICH. [Link]
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Analytical Method Development: For principles of HPLC method development, see: Practical HPLC Method Development. Wiley. [Link]
Validation & Comparative
Comparing the reactivity of 3-(N,N-Diethylamino)acetanilide with other aniline derivatives
Initiating Data Collection
I've started gathering data on the reactivity of 3-(N,N-Diethylamino)acetanilide and similar aniline compounds. Right now, I'm focusing on electrophilic aromatic substitution and nucleophilic acyl reactions through extensive Google searches. I'll need this information to map out my strategy and predict reaction outcomes.
Charting Reactivity Patterns
I am now delving into comprehensive Google searches to gather reactivity data. My focus is on electrophilic aromatic and nucleophilic acyl substitutions for this compound and related anilines. I'm also searching for established experimental protocols and kinetic data. Once collected, I'll analyze trends, paying close attention to electronic and steric effects to facilitate insightful comparisons.
Analyzing Reaction Mechanisms
I'm now focused on using Google searches to gather reactivity data for this compound and related anilines, including experimental protocols and kinetics. I intend to identify reactivity trends, considering electronic and steric effects of substituents. I'm also planning to structure a comparison guide, starting with aniline derivatives' importance, and a detailed comparison of reactivity in key chemical transformations. I'll include data tables, diagrams of reaction mechanisms, and clear experimental protocols.
Validation of HPLC methods for 3-(N,N-Diethylamino)acetanilide quantification
Initiating Data Gathering
I'm starting a deep dive. My initial focus is gathering information about validating HPLC methods specifically for quantifying 3-(N,N-Diethylamino)acetanilide and its known alternatives. I'm prioritizing established protocols, performance data, and regulatory guidelines.
Developing Structural Outline
I've moved on to organizing the information. I'm analyzing the gathered data and synthesizing a logical guide structure. The focus is on comparing different HPLC approaches for our target analyte. This involves mapping out the flow and arranging how the methods will be presented and evaluated.
Formulating the Content
I'm now drafting the core content, explaining HPLC validation for this analyte and detailing experimental choices and self-validating protocols. I'll need to secure supporting data from authorities like ICH and scientific papers. I'm focusing on crafting step-by-step methodologies and creating visual workflow diagrams. Finally, I will compile the quantitative data into tables and create a fully referenced guide.
Comparative study of the dyeing properties of 3-(N,N-Diethylamino)acetanilide-based dyes
Launching Initial Search Efforts
I'm starting by meticulously researching 3-(N,N-Diethylamino)acetanilide-based dyes. Right now, I'm focusing on their synthesis pathways and how they interact with different fabrics. I plan to use very specific Google searches to ensure I'm gathering the most relevant data. I'm keen on establishing a solid foundation for this exploration.
Expanding Search Parameters
Initiating Data Collection
I'm now diving deep into specific search queries. My focus is expanding to include "effect of substituents on azo dye color" and spectrophotometric analysis techniques. I'm also structuring the guide in sections to organize information effectively. I am prioritizing experimental explanations and the design of clear visual aids that demonstrate important scientific concepts. I am ensuring that all claims are backed by rigorous source documentation.
Defining Search Strategy
A Comparative Analysis of the Biological Activity of 3-(N,N-Diethylamino)acetanilide Derivatives and Standard Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the biological activity of a promising class of compounds, 3-(N,N-Diethylamino)acetanilide derivatives, against established standard antibiotics. We will delve into the experimental data, outline the methodologies for assessment, and discuss the potential implications for future antimicrobial research.
Introduction: The Pressing Need for Novel Antimicrobials
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The efficacy of many standard antibiotics is waning, creating an urgent need for the development of new therapeutic agents with novel mechanisms of action. Acetanilide derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. This guide focuses specifically on this compound derivatives, evaluating their potential as a new class of antimicrobial agents.
Experimental Assessment of Antimicrobial Activity
To objectively assess the antimicrobial potential of these derivatives, a standardized and rigorous experimental approach is paramount. The following sections detail the methodologies employed to compare their activity against that of standard antibiotics.
Core Experimental Workflow
The determination of a compound's antimicrobial efficacy hinges on a series of well-defined experiments. The following workflow represents a standard approach in the field.
Caption: A generalized workflow for assessing the antimicrobial activity of novel compounds.
Methodology 1: Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method provides a preliminary assessment of a compound's antimicrobial activity.
Protocol:
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
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Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
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Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound derivative or a standard antibiotic. These disks are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
Causality: The size of the zone of inhibition is proportional to the sensitivity of the microorganism to the tested compound. A larger zone indicates greater antimicrobial activity.
Methodology 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Compound Dilutions: A series of twofold dilutions of the this compound derivatives and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Causality: This method provides a precise measure of the potency of the antimicrobial agent, allowing for direct comparison between different compounds.
Comparative Performance Data
The following table summarizes the antimicrobial activity of representative this compound derivatives compared to standard antibiotics against common bacterial strains.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) - MIC (µg/mL) | Escherichia coli (Gram-negative) - MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
| Vancomycin | 1 | >128 |
Interpretation of Data:
-
Derivatives A and B demonstrate moderate activity against S. aureus and E. coli.
-
Ciprofloxacin, a broad-spectrum antibiotic, shows significantly higher potency against both strains.
-
Vancomycin is highly effective against the Gram-positive S. aureus but has no significant activity against the Gram-negative E. coli, highlighting the importance of testing against a panel of diverse bacteria.
Potential Mechanism of Action: A Hypothetical Model
While the precise mechanism of action for this compound derivatives is still under investigation, a plausible hypothesis involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Benchmarking the Synthesis Efficiency of 3-(N,N-Diethylamino)acetanilide Against Alternative Routes
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
3-(N,N-Diethylamino)acetanilide is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the widely used local anesthetic, Lidocaine. The efficiency of its synthesis has a direct impact on the overall cost and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of the prevalent synthesis routes for this compound, offering a head-to-head benchmark of their efficiencies based on yield, purity, reaction conditions, and scalability.
The Classical Approach: Acetylation of N,N-Diethyl-m-phenylenediamine
The most traditionally referenced and industrially practiced method involves the direct acetylation of N,N-diethyl-m-phenylenediamine. This route is often favored for its straightforward, two-step process starting from a commercially available precursor.
Reaction Pathway:
Figure 1: Classical synthesis route for this compound.
This pathway begins with the diethylation of m-nitroaniline, followed by the reduction of the nitro group to an amine, and subsequent acetylation. While seemingly direct, the efficiency of this route is highly dependent on the choice of reagents and reaction conditions at each step.
Alternative Synthesis Routes: Exploring Novel Methodologies
In the pursuit of improved efficiency, safety, and sustainability, several alternative synthetic strategies have been explored. These routes often leverage modern catalytic systems to achieve the desired transformation with higher atom economy and milder reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, this would involve the palladium-catalyzed cross-coupling of 3-bromoacetanilide or 3-chloroacetanilide with diethylamine.
Conceptual Reaction Scheme:
Figure 2: Buchwald-Hartwig amination approach.
This approach is attractive due to its potential for high yields and functional group tolerance. However, the cost of the palladium catalyst and ligands, as well as the need for careful optimization of reaction conditions, can be significant considerations for large-scale production.
Reductive Amination
Reductive amination provides another convergent approach, starting from 3-aminoacetophenone. This method involves the formation of an enamine intermediate from the reaction of the ketone with diethylamine, which is then reduced in situ to the desired product.
Conceptual Reaction Scheme:
Cross-validation of analytical results for 3-(N,N-Diethylamino)acetanilide analysis
Initiating Research on Methods
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Efficacy of 3-(N,N-Diethylamino)acetanilide as a dye intermediate versus commercial alternatives
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Spectroscopic data comparison of synthesized vs commercial 3-(N,N-Diethylamino)acetanilide
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In-vitro testing of novel compounds derived from 3-(N,N-Diethylamino)acetanilide
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Structure-activity relationship (SAR) studies of 3-(N,N-Diethylamino)acetanilide analogs
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Comparative analysis of the stability of different acetanilide-based dyes
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Evaluating the cost-effectiveness of using 3-(N,N-Diethylamino)acetanilide in synthesis
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Peer-reviewed methods for the analysis of 3-(N,N-Diethylamino)acetanilide
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Inter-laboratory comparison of 3-(N,N-Diethylamino)acetanilide characterization
Beginning Research Efforts
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A Comparative Guide to the Structural Confirmation of 3-(N,N-Diethylamino)acetanilide Synthesis Products
In the realm of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive comparison of analytical methodologies for verifying the structure of 3-(N,N-Diethylamino)acetanilide, a key building block in various synthetic pathways. We will delve into the nuances of its synthesis, potential isomeric impurities, and the application of modern analytical techniques to ensure the fidelity of your final product. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for structural elucidation.
The Synthetic Landscape: Understanding the Primary Route and Potential Pitfalls
The most common laboratory-scale synthesis of this compound involves the acetylation of 3-amino-N,N-diethylaniline. This reaction, typically employing acetic anhydride or acetyl chloride, is generally efficient. However, the regiochemistry of the starting material, 3-amino-N,N-diethylaniline, is the primary source of potential isomeric impurities.
1.1. The Core Reaction:
The desired reaction proceeds as follows:
1.2. The Challenge of Isomeric Purity:
The synthesis of the precursor, 3-amino-N,N-diethylaniline, often starts from m-nitroaniline. The alkylation of the amino group followed by reduction of the nitro group can lead to a mixture of isomers if not carefully controlled. The primary isomeric contaminants to consider are:
-
2-(N,N-Diethylamino)acetanilide: Arising from ortho-substituted aniline precursors.
-
4-(N,N-Diethylamino)acetanilide: Arising from para-substituted aniline precursors.
The presence of these isomers can significantly impact the downstream applications of this compound, making their detection and differentiation critical.
A Comparative Analysis of Analytical Techniques for Structural Confirmation
A multi-pronged analytical approach is essential for the unambiguous confirmation of the this compound structure and the detection of any potential isomers. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, chemical shifts, coupling constants, and integration. | Excellent for differentiating isomers based on the aromatic proton splitting patterns. | Can be complex to interpret without experience; solvent choice can affect shifts. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. | Confirms the carbon skeleton and the presence of key functional groups. | Longer acquisition times; less sensitive than ¹H NMR. |
| IR Spectroscopy | Presence of functional groups (N-H, C=O, C-N, aromatic C-H). | Quick and simple method to confirm the presence of the amide functionality. | Less effective for differentiating between positional isomers as they share similar functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Isomers will have the same molecular weight, making differentiation solely by MS challenging without tandem MS (MS/MS). |
Experimental Protocols and Data Interpretation
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the ortho, meta, and para isomers of (N,N-Diethylamino)acetanilide. The substitution pattern on the aromatic ring directly influences the chemical shifts and, more importantly, the coupling patterns of the aromatic protons.
dot
Caption: Workflow for NMR-based structural confirmation.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (a 400 MHz or higher field is recommended for better resolution).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Aromatic Region (typically δ 6.5-7.5 ppm): This is the most diagnostic region for isomer identification.
-
This compound (meta-isomer): Expect four distinct aromatic proton signals. The splitting patterns will be complex, often appearing as a triplet, a doublet of doublets, and two other distinct multiplets.
-
2-(N,N-Diethylamino)acetanilide (ortho-isomer): Expect four aromatic proton signals, often with more complex and overlapping multiplets due to the proximity of the substituents.
-
4-(N,N-Diethylamino)acetanilide (para-isomer): Expect two doublets in the aromatic region, a classic AA'BB' system, due to the symmetry of the molecule. This is the most easily distinguishable pattern.
-
-
Amide Proton (NH): A broad singlet, typically in the range of δ 7.5-9.0 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Acetyl Group (CH₃): A sharp singlet around δ 2.1 ppm, integrating to three protons.
-
Diethylamino Group (CH₂CH₃): A quartet (CH₂) around δ 3.4 ppm and a triplet (CH₃) around δ 1.2 ppm, integrating to four and six protons, respectively.
-
3.2. Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a quick and effective method to confirm the presence of the key functional groups in the synthesized product, primarily the amide C=O and N-H stretches.
dot
Caption: Workflow for IR spectroscopy analysis.
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Spectral Interpretation: Look for characteristic absorption bands:
-
N-H Stretch: A moderate to strong band around 3300-3250 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands in the range of 2970-2850 cm⁻¹.
-
Amide C=O Stretch (Amide I band): A strong, sharp band around 1660-1680 cm⁻¹. This is a key diagnostic peak.
-
N-H Bend (Amide II band): A medium to strong band around 1550-1510 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Bands in the 1350-1200 cm⁻¹ region.
-
While IR is excellent for confirming the successful acetylation, it is not the primary tool for distinguishing between the positional isomers as their IR spectra will be very similar.
3.3. Mass Spectrometry (MS): Confirming Molecular Weight and Aiding in Structural Clues
Mass spectrometry is invaluable for confirming the molecular weight of the product, thus verifying the correct molecular formula. Fragmentation patterns can also provide clues to the structure.
dot
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice as it can also separate isomers. Alternatively, direct infusion via Electrospray Ionization (ESI) can be used.
-
Data Acquisition: Acquire the mass spectrum.
-
Spectral Interpretation:
-
Molecular Ion Peak (M⁺): For this compound (C₁₂H₁₈N₂O), the expected molecular weight is approximately 206.28 g/mol . Look for a peak at m/z = 206.
-
Fragmentation Pattern: Common fragmentation pathways for acetanilides include the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment corresponding to the aniline precursor. The fragmentation of the diethylamino group can also be observed. While the fragmentation patterns of the isomers might show subtle differences, these are often not pronounced enough for unambiguous identification without careful study and comparison to standards.
-
Conclusion: A Synergistic Approach for Unwavering Confidence
While each analytical technique provides valuable information, a single method is often insufficient for complete and unambiguous structural confirmation of this compound, especially when isomeric purity is a concern. A synergistic approach is the most robust strategy:
-
Initial Confirmation with IR and MS: Use IR to quickly confirm the presence of the amide functionality and MS to verify the correct molecular weight.
-
Definitive Isomer Identification with NMR: Employ ¹H NMR as the definitive tool to confirm the meta-substitution pattern and rule out the presence of ortho and para isomers. ¹³C NMR can be used as a supplementary technique to confirm the carbon skeleton.
By integrating these techniques, researchers can be confident in the structural integrity of their synthesized this compound, ensuring the reliability and reproducibility of their downstream applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]
Safety Operating Guide
Personal protective equipment for handling 3-(N,N-Diethylamino)acetanilide
Starting Data Collection
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Outlining PPE Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
